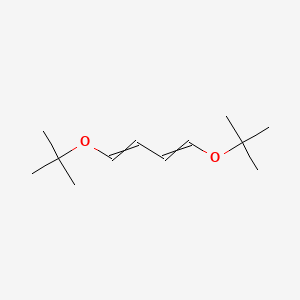
1,4-Di-tert-butoxybuta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Di-tert-butoxybuta-1,3-diene is an organic compound characterized by the presence of two tert-butoxy groups attached to a buta-1,3-diene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Di-tert-butoxybuta-1,3-diene can be synthesized through various synthetic routes. One common method involves the reaction of tert-butyl alcohol with buta-1,3-diene in the presence of a strong acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl groups attaching to the diene backbone through an electrophilic addition mechanism .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Di-tert-butoxybuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diene into saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the diene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted dienes with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,4-Di-tert-butoxybuta-1,3-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Di-tert-butoxybuta-1,3-diene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound’s reactivity is influenced by the presence of the tert-butoxy groups, which can stabilize intermediates and transition states during chemical reactions. The pathways involved include electrophilic addition, nucleophilic substitution, and radical-mediated processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: A simple diene with two double bonds, used in the production of synthetic rubber.
1,4-Diphenyl-1,3-butadiene: A diene with phenyl groups, used in organic synthesis and materials science.
Uniqueness
1,4-Di-tert-butoxybuta-1,3-diene is unique due to the presence of tert-butoxy groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s stability and influence its interactions with other molecules, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
86528-15-6 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
1,4-bis[(2-methylpropan-2-yl)oxy]buta-1,3-diene |
InChI |
InChI=1S/C12H22O2/c1-11(2,3)13-9-7-8-10-14-12(4,5)6/h7-10H,1-6H3 |
InChI-Schlüssel |
WUWGWKUDZRXHDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC=CC=COC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14418770.png)
![2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol](/img/structure/B14418782.png)
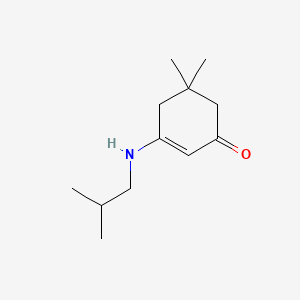
![N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B14418791.png)
![2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene](/img/structure/B14418797.png)
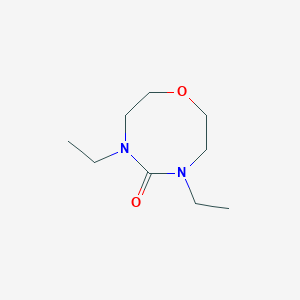
![6,8-Dimethyl-2-oxa-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B14418809.png)
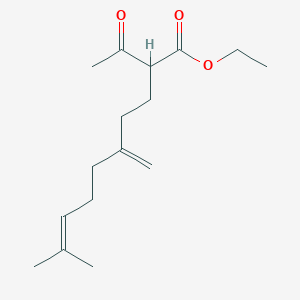
![(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol](/img/structure/B14418825.png)
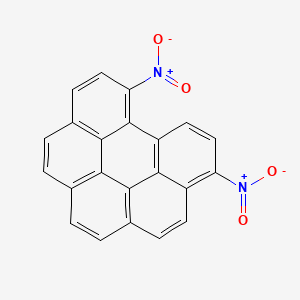

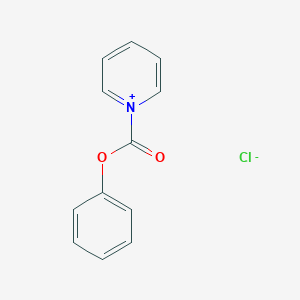
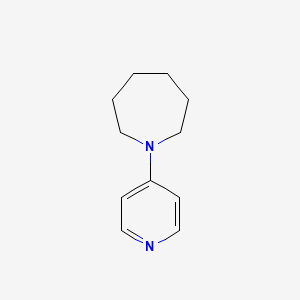
![Benzoic acid, 2-[(carboxymethyl)phenylamino]-](/img/structure/B14418857.png)
